Atazanavir S,S,S,R-diastereomer

説明

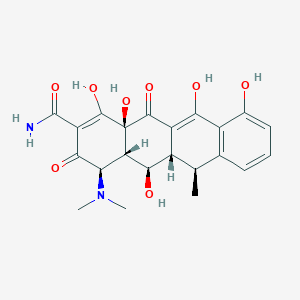

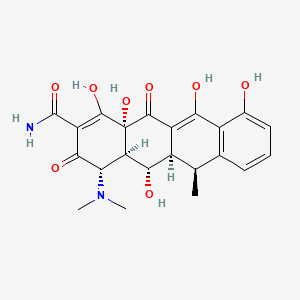

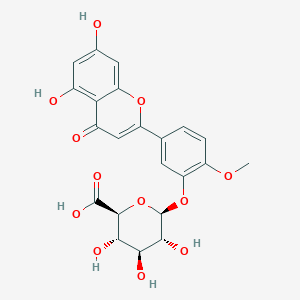

Atazanavir S,S,S,R-diastereomer is a variant of Atazanavir, an antiretroviral drug used in the treatment of HIV . It has a molecular formula of C38H52N6O7 and a molecular weight of 704.8555 . It is also known as an impurity of Atazanavir .

Molecular Structure Analysis

The molecular structure of Atazanavir S,S,S,R-diastereomer is characterized by its molecular formula C38H52N6O7 . The specific arrangement of atoms and functional groups within the molecule contributes to its unique chemical properties and biological activity .Chemical Reactions Analysis

Atazanavir, the parent compound of Atazanavir S,S,S,R-diastereomer, is known to inhibit the activity of HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . The specific chemical reactions involving Atazanavir S,S,S,R-diastereomer are not detailed in the available resources.Physical And Chemical Properties Analysis

Atazanavir S,S,S,R-diastereomer has a molecular weight of 704.86 g/mol and a molecular formula of C38H52N6O7 . Other physical and chemical properties such as density and pKa are predicted to be 1.178±0.06 g/cm3 and 11.11±0.46 respectively .科学的研究の応用

Cardiac Applications

- Myocardial Infarction and Cardiac Fibrosis

- Atazanavir has shown potential in attenuating myocardial infarction-induced cardiac fibrosis in rats. It was found to reduce neonatal rat cardiac fibroblast proliferation and block inflammatory cascades through an HMGB1/TLR 9 signaling pathway, suggesting a protective effect against cardiac remodeling (Zhang et al., 2018).

HIV Treatment

Role in HIV Therapy

- While primarily known as an antiretroviral medication for HIV/AIDS, the research has focused on its pharmacokinetics and efficacy in various therapeutic regimens. It has been highlighted for its once-daily administration, tolerability, and role in simplification strategies in HIV therapy (Rivas et al., 2008); (Havlir & O'Marro, 2004); (Focà et al., 2012).

Comparative Efficacy in HIV-1 Infection

- Studies comparing atazanavir with other protease inhibitors like lopinavir/ritonavir have shown comparable efficacy and tolerance, highlighting its potential as an effective component in antiretroviral therapy regimens (Croom et al., 2009); (Gatell et al., 2007).

Metabolic Profiling

- Metabolism and Metabolite Identification

- Research has been conducted to identify and profile circulating metabolites of atazanavir, which is crucial for understanding its effectiveness and potential interactions. This includes identification of various metabolites in plasma, contributing to the clinical pharmacological research of this antiretroviral agent (Heine et al., 2009).

Pharmacogenetics

- UGT1A1 and Atazanavir Prescribing

- Atazanavir's interaction with the UGT1A1 gene and its role in the management of HIV infection, including the risk of hyperbilirubinemia, has been explored. This sheds light on the importance of pharmacogenetics in atazanavir prescribing (Gammal et al., 2016).

Adverse Effects and Management

Nephrotoxicity and Kidney Injury

- Studies have also focused on atazanavir's potential nephrotoxicity, including its association with kidney disease and the need for caution in prescribing to patients at risk of chronic kidney disease (Hara et al., 2015).

Cardiac Rhythm Disturbances

- There is research investigating the effects of atazanavir on cardiac rhythm, particularly in HIV-infected patients, which is crucial for understanding its safety profile (Busti et al., 2006).

Safety And Hazards

Atazanavir, the parent compound, is used in the treatment of HIV-1 infection in adults, adolescents, and pediatric patients. It is generally well-tolerated, but like all medications, it can have side effects. The most common side effect reported is transient grade 3–4 hyperbilirubinemia . The safety profile of the specific Atazanavir S,S,S,R-diastereomer is not detailed in the available resources.

将来の方向性

The use of Atazanavir and its diastereomers in the treatment of HIV continues to be an active area of research. Future directions may include further investigation into the safety and effectiveness of Atazanavir S,S,S,R-diastereomer, as well as its potential applications in the treatment of other diseases .

特性

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-RTNMLALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atazanavir S,S,S,R-diastereomer | |

CAS RN |

1332981-16-4 | |

| Record name | Atazanavir S,S,S,R-diastereomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATAZANAVIR S,S,S,R-DIASTEREOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

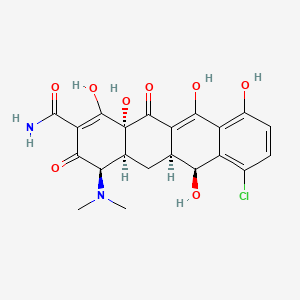

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)